molecular formula C18H22Cl2N2O3 B11501993 (1R)-octahydro-2H-quinolizin-1-ylmethyl [(2,4-dichlorophenyl)carbonyl]carbamate

(1R)-octahydro-2H-quinolizin-1-ylmethyl [(2,4-dichlorophenyl)carbonyl]carbamate

Cat. No.: B11501993
M. Wt: 385.3 g/mol
InChI Key: RQIOUBLQEXCNDT-HKALDPMFSA-N
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Description

(1R)-octahydro-2H-quinolizin-1-ylmethyl [(2,4-dichlorophenyl)carbonyl]carbamate is a complex organic compound that features a quinolizidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-octahydro-2H-quinolizin-1-ylmethyl [(2,4-dichlorophenyl)carbonyl]carbamate typically involves multiple steps. One common method involves the reaction of quinolizidine derivatives with 2,4-dichlorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Solvents such as dichloromethane or toluene are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(1R)-octahydro-2H-quinolizin-1-ylmethyl [(2,4-dichlorophenyl)carbonyl]carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinolizidine N-oxide derivatives.

    Reduction: Formation of reduced quinolizidine derivatives.

    Substitution: Formation of substituted carbamate derivatives.

Scientific Research Applications

(1R)-octahydro-2H-quinolizin-1-ylmethyl [(2,4-dichlorophenyl)carbonyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-octahydro-2H-quinolizin-1-ylmethyl [(2,4-dichlorophenyl)carbonyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenyl N-(1-naphthyl)carbamate
  • 3-[(1R)-1-(2,4-dichlorophenyl)ethyl]-1-methyl-1-(1,3-thiazol-4-ylmethyl)urea

Uniqueness

(1R)-octahydro-2H-quinolizin-1-ylmethyl [(2,4-dichlorophenyl)carbonyl]carbamate is unique due to its quinolizidine core structure, which imparts specific chemical and biological properties

Properties

Molecular Formula

C18H22Cl2N2O3

Molecular Weight

385.3 g/mol

IUPAC Name

[(1R)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl N-(2,4-dichlorobenzoyl)carbamate

InChI

InChI=1S/C18H22Cl2N2O3/c19-13-6-7-14(15(20)10-13)17(23)21-18(24)25-11-12-4-3-9-22-8-2-1-5-16(12)22/h6-7,10,12,16H,1-5,8-9,11H2,(H,21,23,24)/t12-,16?/m0/s1

InChI Key

RQIOUBLQEXCNDT-HKALDPMFSA-N

Isomeric SMILES

C1CCN2CCC[C@H](C2C1)COC(=O)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1CCN2CCCC(C2C1)COC(=O)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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